4,4'-[2,5-Bis(decyloxy)-1,4-phenylene]bis(2-methylbut-3-yn-2-ol)
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Overview
Description
4,4’-[2,5-Bis(decyloxy)-1,4-phenylene]bis(2-methylbut-3-yn-2-ol) is a complex organic compound with the molecular formula C36H58O4. This compound is characterized by its unique structure, which includes two decyloxy groups attached to a phenylene ring, and two 2-methylbut-3-yn-2-ol groups. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[2,5-Bis(decyloxy)-1,4-phenylene]bis(2-methylbut-3-yn-2-ol) typically involves multiple steps. One common method includes the alkylation of 1,4-dihydroxybenzene with decyl bromide to introduce the decyloxy groups. This is followed by the coupling of the resulting intermediate with 2-methylbut-3-yn-2-ol under specific conditions to form the final product. The reaction conditions often require the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and continuous flow reactors to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4,4’-[2,5-Bis(decyloxy)-1,4-phenylene]bis(2-methylbut-3-yn-2-ol) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne groups to alkenes or alkanes.
Substitution: The phenylene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alkenes or alkanes.
Scientific Research Applications
4,4’-[2,5-Bis(decyloxy)-1,4-phenylene]bis(2-methylbut-3-yn-2-ol) has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and studying their interactions with biological systems.
Industry: The compound is used in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism by which 4,4’-[2,5-Bis(decyloxy)-1,4-phenylene]bis(2-methylbut-3-yn-2-ol) exerts its effects involves interactions with molecular targets such as enzymes or receptors. The decyloxy groups and the phenylene ring play a crucial role in binding to these targets, while the 2-methylbut-3-yn-2-ol groups can participate in various chemical reactions, modulating the activity of the compound.
Comparison with Similar Compounds
Similar Compounds
- 4,4’-[2,5-Bis(hexyloxy)-1,4-phenylene]bis(2-methylbut-3-yn-2-ol)
- 4,4’-[2,5-Bis(octyloxy)-1,4-phenylene]bis(2-methylbut-3-yn-2-ol)
Uniqueness
4,4’-[2,5-Bis(decyloxy)-1,4-phenylene]bis(2-methylbut-3-yn-2-ol) is unique due to its longer decyloxy chains, which can influence its solubility, reactivity, and interactions with other molecules. This makes it particularly useful in applications requiring specific structural and chemical properties.
Properties
IUPAC Name |
4-[2,5-didecoxy-4-(3-hydroxy-3-methylbut-1-ynyl)phenyl]-2-methylbut-3-yn-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H58O4/c1-7-9-11-13-15-17-19-21-27-39-33-29-32(24-26-36(5,6)38)34(30-31(33)23-25-35(3,4)37)40-28-22-20-18-16-14-12-10-8-2/h29-30,37-38H,7-22,27-28H2,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLBJRNQFUPMSOG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC1=CC(=C(C=C1C#CC(C)(C)O)OCCCCCCCCCC)C#CC(C)(C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H58O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20703420 |
Source
|
Record name | 4,4'-[2,5-Bis(decyloxy)-1,4-phenylene]bis(2-methylbut-3-yn-2-ol) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20703420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
554.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179264-45-0 |
Source
|
Record name | 4,4'-[2,5-Bis(decyloxy)-1,4-phenylene]bis(2-methylbut-3-yn-2-ol) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20703420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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